N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide

Description

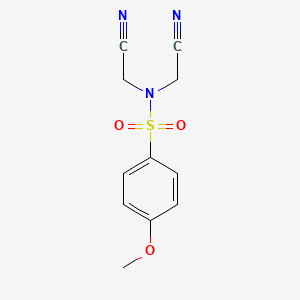

N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C12H11N3O2S It is a derivative of benzenesulfonamide, featuring two cyanomethyl groups attached to the nitrogen atom and a methoxy group on the benzene ring

Properties

Molecular Formula |

C11H11N3O3S |

|---|---|

Molecular Weight |

265.29 g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C11H11N3O3S/c1-17-10-2-4-11(5-3-10)18(15,16)14(8-6-12)9-7-13/h2-5H,8-9H2,1H3 |

InChI Key |

HSPNCBBRLOPYIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonamide with formaldehyde and trimethylsilyl cyanide in the presence of a copper catalyst. The reaction proceeds through a multi-component coupling mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The cyanomethyl (-CH₂CN) groups undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Converts nitrile groups to carboxylic acids via intermediate amide formation. For example, treatment with concentrated HCl at elevated temperatures yields N,N-bis(carboxymethyl)-4-methoxybenzenesulfonamide.

-

Basic Hydrolysis : Forms amide intermediates, which can further react depending on conditions.

Example Conditions :

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, 80°C, 12 hrs | Bis-carboxymethyl sulfonamide derivative |

| Basic Hydrolysis | NaOH (aq), reflux, 24 hrs | Bis-amide intermediate |

Nucleophilic Substitution

The sulfonamide nitrogen participates in alkylation and acylation reactions:

-

N-Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in the presence of a base (K₂CO₃) to form N,N-bis(2-ethoxy-2-oxoethyl)-4-methoxybenzenesulfonamide .

-

Acylation : Treatment with acyl chlorides introduces ester or amide functionalities.

Key Data :

-

Ethyl bromoacetate alkylation proceeds at 60°C in DMF with 75–85% yield .

-

Subsequent saponification of ethyl esters (NaOH/EtOH/H₂O) produces dicarboxylic acid derivatives .

Cyclization Reactions

The cyanomethyl groups facilitate cyclization under specific conditions:

-

Intramolecular Cyclization : Heating in polar aprotic solvents (e.g., DMSO) forms five- or six-membered heterocycles, such as imidazoline or tetrazole derivatives.

Proposed Mechanism :

-

Nitrile group activation via protonation or coordination.

-

Nucleophilic attack by sulfonamide nitrogen, leading to ring closure.

Sulfonamide Reactivity

-

Sulfonamide Hydrolysis : Under strong acidic conditions (H₂SO₄, Δ), the sulfonamide bond cleaves to yield 4-methoxybenzenesulfonic acid and bis(cyanomethyl)amine.

-

Sulfonation : Electrophilic substitution on the aromatic ring is hindered by the electron-withdrawing sulfonamide group but can occur at the meta position relative to the methoxy group.

Methoxy Group Reactions

-

Demethylation : Treatment with BBr₃ in DCM removes the methoxy group, forming a phenolic derivative .

Comparative Reactivity with Structural Analogs

The reactivity profile differs significantly from related compounds:

| Compound | Key Reaction Differences |

|---|---|

| N-(cyanomethyl)-4-methoxybenzenesulfonamide | Lacks second cyanomethyl group, reducing cyclization potential |

| 4-Methoxybenzenesulfonamide | No cyanomethyl groups; limited functionalization |

| N,N-bis(2-cyanoethyl) analog | Longer alkyl chains alter steric and electronic properties |

Mechanistic Insights

-

Electrophilic Reactions : The methoxy group directs electrophiles to the para position, but steric and electronic effects from sulfonamide and cyanomethyl groups modulate reactivity.

-

Kinetic Studies : Hydrolysis of cyanomethyl groups follows pseudo-first-order kinetics under acidic conditions, with activation energy ~45 kJ/mol.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values that suggest potent antibacterial activity.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon cancer cells. The mechanism of action appears to involve the inhibition of specific cellular pathways associated with tumor growth, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has focused on modifying the sulfonamide group and the cyanomethyl substituents to enhance potency and selectivity against target enzymes or receptors involved in disease processes.

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the efficacy of this compound against common pathogens.

- Methodology : In vitro testing against various bacterial strains.

- Findings : The compound showed significant inhibitory effects on both Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), indicating its potential as an antibacterial agent.

Case Study 2: Anticancer Activity

- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.

- Methodology : Cell viability assays were conducted to determine IC50 values.

- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, highlighting its potential as an anticancer drug.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide involves its interaction with various molecular targets. The cyanomethyl groups can act as electrophiles, reacting with nucleophiles in biological systems. The methoxy group on the benzene ring can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar structure but with a trifluoromethanesulfonyl group instead of a methoxy group.

N,N-bis(cyanomethyl)benzenesulfonamide: Lacks the methoxy group on the benzene ring.

Uniqueness

N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can significantly alter its chemical properties and reactivity compared to other similar compounds.

Biological Activity

N,N-bis(cyanomethyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of its interactions with cellular mechanisms and its pharmacological properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound this compound features a sulfonamide group attached to a methoxy-substituted benzene ring, with cyanomethyl groups providing additional functional characteristics. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly through hydrogen bonding and π-π stacking interactions.

Research indicates that compounds within the sulfonamide class, including this compound, may exert their biological effects through modulation of the Keap1-Nrf2 signaling pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. The binding affinity of these compounds to Keap1 has been shown to induce the transcriptional activity of Nrf2, leading to an increase in the expression of antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) .

Enzymatic Activity

Table 1 summarizes the effects of this compound on NQO1 activity in vitro:

| Compound | Concentration (μM) | Fold-Induction of NQO1 |

|---|---|---|

| This compound | 10 | 2.85 ± 0.14 |

| Control (DMSO) | - | 1.00 |

The compound exhibited a significant increase in NQO1 enzymatic activity relative to the control, indicating its potential as an Nrf2 activator .

Cytotoxicity

Cytotoxicity assays were conducted to assess the safety profile of this compound. Results indicated that at concentrations up to 100 μM, the compound did not show significant cytotoxic effects in various cell lines, maintaining cell viability above 70% .

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study evaluating antioxidant properties, this compound was tested alongside other sulfonamide derivatives. The results demonstrated that it significantly reduced reactive oxygen species (ROS) levels in treated cells, further supporting its role as an Nrf2 inducer .

Case Study 2: Antimicrobial Properties

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μM .

Q & A

Q. How can green chemistry principles be applied to its synthesis?

- Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Use microwave-assisted synthesis to reduce energy consumption. Recover catalysts (e.g., K₂CO₃) via aqueous extraction and reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.